molecular formula C20H17N3O B2917473 2-Amino-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carbonitrile CAS No. 906162-34-3

2-Amino-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carbonitrile

Cat. No.: B2917473
CAS No.: 906162-34-3
M. Wt: 315.376
InChI Key: QPEGYTDBCLIBRO-UHFFFAOYSA-N
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Description

2-Amino-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carbonitrile is a complex organic compound that belongs to the class of indolizines. Indolizines are bicyclic compounds containing a fused pyrrole and benzene ring, and they are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carbonitrile typically involves multiple steps, starting with the construction of the indolizine core. One common approach is the cyclization of a suitable precursor containing the tetrahydronaphthalene moiety. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow reactors or other advanced techniques to streamline production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

2-Amino-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carbonitrile has shown potential in various scientific research applications. Its biological activities include antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and antidiabetic properties. These properties make it a valuable compound for developing new therapeutic agents and other applications in chemistry and industry.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in inflammatory or cancerous processes, leading to the modulation of these pathways. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-Amino-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carbonitrile is unique due to its specific structural features and biological activities. Similar compounds include other indolizines and related heterocyclic compounds, such as indoles and quinolines. These compounds share some similarities in terms of their core structures but may differ in their substituents and biological activities.

List of Similar Compounds

  • Indoles

  • Quinolines

  • Isoquinolines

  • Pyrroles

  • Benzodiazepines

This compound's unique structure and diverse biological activities make it a valuable subject of study in various scientific fields

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

2-amino-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c21-12-16-17-7-3-4-10-23(17)19(18(16)22)20(24)15-9-8-13-5-1-2-6-14(13)11-15/h3-4,7-11H,1-2,5-6,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEGYTDBCLIBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)C3=C(C(=C4N3C=CC=C4)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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